4-(Benzyloxy)butylboronic acid
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Overview
Description
4-(Benzyloxy)butylboronic acid is an organoboron compound that features a boronic acid functional group attached to a butyl chain, which is further connected to a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)butylboronic acid typically involves the reaction of 4-(Benzyloxy)butyl bromide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 4-(Benzyloxy)butyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)butylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)butylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)butylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and biological applications. The boronic acid group can interact with molecular targets such as enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a benzyloxybutyl chain.
4-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, offering different reactivity and properties.
Uniqueness: 4-(Benzyloxy)butylboronic acid is unique due to its extended butyl chain and benzyloxy group, which provide additional functionalization options and reactivity compared to simpler boronic acids. This makes it a valuable compound in complex organic synthesis and specialized applications.
Properties
IUPAC Name |
4-phenylmethoxybutylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c13-12(14)8-4-5-9-15-10-11-6-2-1-3-7-11/h1-3,6-7,13-14H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGGTSQXLQEGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCOCC1=CC=CC=C1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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